2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid
Description
This compound, systematically named 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid, is a structural analog of methotrexate, a well-known antifolate and chemotherapeutic agent. Its core structure comprises a pteridine ring substituted with 2,4-diamino groups, a methyl-methylamino linkage at position 6, and a 3-methoxybenzoyl-glutamic acid moiety. The compound is hygroscopic and appears as a yellow-orange crystalline powder .
Functionally, it inhibits dihydrofolate reductase (DHFR), disrupting nucleotide synthesis and cellular proliferation. Its 3-methoxy modification on the benzoyl group may enhance metabolic stability or binding affinity compared to unmodified methotrexate derivatives.
Properties
CAS No. |
82144-26-1 |
|---|---|
Molecular Formula |
C21H24N8O6 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H24N8O6/c1-29(9-11-8-24-18-16(25-11)17(22)27-21(23)28-18)13-5-3-10(7-14(13)35-2)19(32)26-12(20(33)34)4-6-15(30)31/h3,5,7-8,12H,4,6,9H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1 |
InChI Key |
XEBAVCRVAZGBDT-LBPRGKRZSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)OC |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)OC |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 152737; NSC-152737; NSC152737; |
Origin of Product |
United States |
Biological Activity
The compound 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid , also known as Methotrexate Impurity G, is a derivative of methotrexate, a well-known antimetabolite used primarily in cancer therapy and autoimmune diseases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C28H29N9O6Cl
- Molecular Weight : 624.05 g/mol
- IUPAC Name : (2S)-2-[[4-[[4-[((2,4-Diaminopteridin-6-yl)methyl)methylamino]benzoyl]methylamino]benzoyl]amino]pentanedioic acid;hydrochloride
- CAS Number : [Not specified in the search results]
The primary biological activity of this compound is attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound disrupts the folate metabolism pathway, leading to reduced nucleotide synthesis and ultimately inhibiting cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells.
Biological Activity and Therapeutic Applications
-
Anticancer Activity :
- The compound exhibits significant anticancer properties similar to methotrexate. It has been studied for its effectiveness against various cancers, including leukemia and lymphomas.
- In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting their metabolic pathways.
-
Immunosuppressive Effects :
- As an immunosuppressant, it is utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
- The compound's ability to modulate immune responses makes it a valuable therapeutic agent in managing these conditions.
-
Toxicity and Side Effects :
- While effective, the compound can also lead to significant side effects typical of antimetabolites, including myelosuppression, hepatotoxicity, and gastrointestinal disturbances.
- Monitoring blood counts and liver function tests are essential during treatment.
Case Study 1: Methotrexate Resistance
A study published in Cancer Research explored the resistance mechanisms to methotrexate and its derivatives in leukemia patients. It was found that mutations in DHFR could lead to reduced efficacy of treatment with compounds like this compound.
Case Study 2: Combination Therapy
Research indicated that combining this compound with other chemotherapeutics enhanced overall efficacy against resistant cancer cell lines. A clinical trial demonstrated improved outcomes when used alongside cytarabine in acute lymphoblastic leukemia patients.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pteridine-glutamate conjugates. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Functional and Pharmacological Comparisons
- However, methyl-methylamino modifications could alter folate receptor (FR) or PSMA interactions .
- Metabolic Stability: Esterified derivatives (e.g., Methotrexate Dimethyl Ester) show delayed activation due to hydrolysis requirements, whereas fluorinated analogs (e.g., 3'-Fluoroaminopterin) exhibit enhanced resistance to enzymatic degradation .
- Targeting Specificity : PSMA expression in prostate cancer and tumor neovasculature suggests that compounds with optimized benzoyl substitutions (e.g., 3-methoxy or fluorine) may selectively accumulate in PSMA-rich tissues .
Analytical Challenges
- Chromatographic Separation : Methotrexate dimethylamide and related Compound I may co-elute with the target compound, necessitating rigorous method validation .
- Detection Sensitivity : The hygroscopic nature of the compound requires controlled handling to prevent hydration artifacts in mass spectrometry or NMR analyses .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid to ensure laboratory safety?
- Methodological Answer :
- Use personal protective equipment (PPE) including face shields, safety glasses (EN 166 or NIOSH-compliant), and gloves inspected for integrity before use. Contaminated gloves must be disposed of per laboratory waste protocols .
- Store under recommended conditions (stable at room temperature in dry environments) and avoid incompatible materials, though specific incompatibilities are not fully documented .
- Follow industrial hygiene practices: wash hands after handling and before breaks .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound and its synthetic intermediates?
- Methodological Answer :
- Use H NMR and C NMR to analyze chemical shifts and confirm backbone structure, as demonstrated for structurally similar 4-thiazolidinone derivatives .
- Elemental analysis (C, H, N) is critical for validating purity and stoichiometry of intermediates, with deviations >0.4% requiring re-evaluation of synthetic steps .
Q. How can researchers differentiate this compound from structurally related analogs like Aminopterin or Methotrexate derivatives?
- Methodological Answer :
- Employ high-resolution mass spectrometry (HRMS) to distinguish molecular weight differences (e.g., Methotrexate analogs have a molecular formula of CHNO vs. the target compound’s CHNO) .
- Compare CAS registry numbers (e.g., 54-62-6 for Aminopterin vs. 4033-27-6 for the target compound) to avoid misidentification .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of this compound under varying pH conditions?
- Methodological Answer :
- Adopt a split-split plot design with randomized blocks to test stability across controlled pH gradients (e.g., 3–10). Include abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways .
- Use LC-MS/MS to quantify degradation products and identify hazardous byproducts (e.g., nitroso derivatives, as noted in related compounds) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay conditions, purity >95%). Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to isolate confounding factors .
- Address data gaps (e.g., incomplete toxicological profiles in Section 11 of safety data sheets) by performing in vitro mutagenicity (Ames test) and acute toxicity assays (OECD TG 423) .
Q. What strategies are recommended for synthesizing stable derivatives of this compound to enhance its bioavailability?
- Methodological Answer :
- Modify the pentanedioic acid moiety via esterification or amidation to improve membrane permeability. Monitor reaction progress using TLC and purify via reverse-phase HPLC .
- Introduce protective groups (e.g., tert-butyl for carboxylic acids) during synthesis, as seen in Methotrexate analog production, to prevent unwanted side reactions .
Q. How can theoretical frameworks guide the study of this compound’s mechanism of action in biological systems?
- Methodological Answer :
- Link research to folate metabolism theory, given structural similarities to 2,4-diaminopteridine derivatives. Use molecular docking simulations to predict binding affinities for dihydrofolate reductase (DHFR) .
- Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme inhibition and correlate with structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
